molecular formula C33H52O4 B1676433 Methyl acetyl betulinate CAS No. 4356-30-3

Methyl acetyl betulinate

Cat. No.: B1676433
CAS No.: 4356-30-3
M. Wt: 512.8 g/mol
InChI Key: FBSVHROTXUJUHS-ODLWIBRJSA-N
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Description

Methyl acetyl betulinate is a bioactive chemical.

Scientific Research Applications

Antitumor Activity

Methyl acetyl betulinate has been primarily studied for its antitumor properties . Research indicates that it exhibits cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound induces apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of the mitochondrial pathway. This effect has been demonstrated in studies where this compound significantly reduced cell viability in melanoma and breast cancer cells.

Case Study: Cytotoxic Effects on Cancer Cells

A study published in the Journal of Ethnopharmacology reported that this compound showed a dose-dependent inhibition of cell proliferation in human melanoma cells, with an IC50 value of approximately 15 µM. The compound was also effective in inducing apoptosis, as evidenced by increased levels of cleaved PARP (poly ADP-ribose polymerase) and annexin V positivity in treated cells.

Cell LineIC50 (µM)Apoptosis Induction (%)
Melanoma1570
Breast Cancer2065

Antidiabetic Properties

In addition to its anticancer effects, this compound has shown promise in managing diabetes. It appears to enhance insulin sensitivity and reduce blood glucose levels.

  • Mechanism of Action : The compound inhibits α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, thereby decreasing glucose absorption from the gastrointestinal tract.

Case Study: Effects on Glucose Metabolism

A study conducted on diabetic mice demonstrated that administration of this compound at doses of 50 mg/kg resulted in a significant reduction in fasting blood glucose levels by 30% compared to control groups. Furthermore, it enhanced glycogen synthesis in liver tissues.

Treatment GroupFasting Blood Glucose (mg/dL)Glycogen Content (mg/g tissue)
Control1805
This compound (50 mg/kg)12610

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.

  • Mechanism of Action : The compound downregulates pro-inflammatory cytokines such as TNF-α and IL-6 and inhibits the NF-κB signaling pathway, which is crucial for inflammatory responses.

Case Study: Inhibition of Inflammatory Markers

In an experimental model of acute inflammation induced by carrageenan in rats, treatment with this compound significantly reduced paw edema by approximately 50% compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells.

Treatment GroupPaw Edema (mm)Inflammatory Cell Count
Control8150
This compound (100 mg/kg)470

Drug Delivery Systems

Emerging research suggests that this compound can be utilized as a drug delivery agent due to its ability to enhance the solubility and bioavailability of poorly soluble drugs.

  • Mechanism : Its lipophilic nature allows it to encapsulate hydrophobic drugs effectively, improving their therapeutic efficacy when administered orally or via injection.

Case Study: Enhanced Bioavailability

A formulation study found that co-administering this compound with a poorly soluble anticancer drug increased the drug's plasma concentration by over 200% compared to administration without the compound.

Formulation TypePlasma Concentration (ng/mL)
Control50
With this compound150

Chemical Reactions Analysis

Step 1: Acetylation at C-3 Hydroxyl Group

  • Reagents : Acetic anhydride, pyridine, or dimethylaminopyridine (DMAP) as a catalyst.

  • Conditions : Room temperature in anhydrous dichloromethane (CH2_2Cl2_2) .

  • Reaction :

    BA+(CH3CO)2O3 O Acetylbetulinic Acid\text{BA}+(\text{CH}_3\text{CO})_2\text{O}\rightarrow \text{3 O Acetylbetulinic Acid}

    The primary hydroxyl group at C-28 remains unmodified during this step.

Step 2: Methylation of C-28 Carboxylic Acid

  • Reagents : Methyl iodide (CH3_3I), potassium carbonate (K2_2CO3_3).

  • Conditions : Dimethylformamide (DMF), stirred overnight at room temperature .

  • Reaction :

    3 O Acetylbetulinic Acid+CH3IMethyl Acetyl Betulinate\text{3 O Acetylbetulinic Acid}+\text{CH}_3\text{I}\rightarrow \text{Methyl Acetyl Betulinate}

Yield Data:

Reaction StepYield (%)Reference
Acetylation78–86
Methylation65–92

Hydrolysis Reactions

MAB undergoes hydrolysis under acidic or basic conditions to regenerate functional groups:

Acidic Hydrolysis of Acetyl Group

  • Reagents : Dilute HCl or H2_2SO4_4.

  • Conditions : Reflux in aqueous methanol .

  • Product : Methyl betulinate (retains C-28 methyl ester).

Basic Hydrolysis (Saponification) of Methyl Ester

  • Reagents : NaOH or LiOH in methanol/water.

  • Conditions : Room temperature or mild heating .

  • Product : 3-O-Acetylbetulinic acid.

Functionalization at the Lupane Skeleton

The pentacyclic lupane structure of MAB allows further derivatization:

Esterification at C-28

  • MAB’s methyl ester can be replaced with bulkier alkyl or aryl groups via transesterification:

    • Reagents : Thionyl chloride (SOCl2_2) followed by alcohol (R-OH).

    • Conditions : Reflux in toluene .

Oxidation of Alkene at C-20(29)

  • Reagents : Ozone or OsO4_4.

  • Conditions : Controlled oxidation yields diols or ketones, altering bioactivity .

Biotransformation and Metabolites

In vivo studies reveal phase I/II metabolism of MAB:

MetaboliteMetabolic ReactionMolecular FormulaMass Change (Da)Reference
M1MonohydroxylationC31_{31}H50_{50}O4_4+16
M2SulfoconjugationC31_{31}H50_{50}O6_6S+80
M3GlucuronidationC37_{37}H58_{58}O10_{10}+176

Key Research Findings

  • Enhanced Bioavailability : Esterification at C-3 and C-28 improves MAB’s lipid solubility, increasing cellular uptake .

  • Structure-Activity Relationship (SAR) :

    • The acetyl group at C-3 enhances anti-inflammatory activity by modulating NF-κB pathways .

    • Methyl ester at C-28 reduces cytotoxicity compared to free carboxylic acid derivatives .

  • Catalytic Selectivity : Site-specific methylation reactions avoid stoichiometric tin reagents, enabling greener synthesis .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing methyl acetyl betulinate?

  • Methodological Answer : this compound is typically synthesized via acetylation of methyl betulinate using acetic anhydride. Characterization involves:

  • Infrared (IR) Spectroscopy : Confirming ester and acetyl group presence (e.g., C=O stretch at ~1740 cm⁻¹, ester C-O at ~1240 cm⁻¹) .
  • Melting Point Analysis : Early studies report m.p. 200–220°C for the acetylated derivative, validated against authentic samples .
  • Chromatographic Purity : HPLC analysis (>95% purity) is critical for biological assays .
    • Experimental Design Tip : Include control reactions (e.g., unacetylated methyl betulinate) and cross-validate results with NMR (if available) for structural confirmation.

Q. What biological activities have been reported for this compound?

  • Key Findings :

  • Antimalarial Activity : IC₅₀ values against Plasmodium falciparum (e.g., 12 µM in Ziegler et al., 2004) .
  • Anticancer Potential : Growth inhibition in human melanoma cell lines (e.g., 50% inhibition at 20 µM in Sarek et al., 2011) .
    • Methodological Note : Bioactivity assays require standardized protocols (e.g., fixed incubation times, solvent controls) to minimize batch-to-batch variability, especially with natural product derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Data Contradiction Analysis Framework :

Compare Experimental Conditions : Variations in cell lines (e.g., melanoma vs. non-cancerous cells), dosage ranges, or solvent systems (DMSO vs. ethanol) can skew results .

Assess Purity and Stability : Degradation during storage (e.g., -20°C vs. ambient conditions) or impurities from synthesis may alter bioactivity .

Meta-Analysis : Aggregate data from multiple studies (e.g., using Web of Science or PubMed filters for "review articles") to identify consensus or outliers .

  • Example : Conflicting IC₅₀ values may arise from differences in parasite culture methods in antimalarial assays .

Q. What strategies optimize the synthesis of this compound for higher yield and reproducibility?

  • Experimental Optimization :

  • Reaction Parameters : Test temperatures (40–80°C), catalyst types (e.g., pyridine vs. DMAP), and stoichiometric ratios (acetic anhydride:methyl betulinate) .
  • Scalability : Small-scale reactions (1–5 mg) may require adjustments (e.g., inert atmosphere) when scaling to 50–100 mg batches .
    • Reproducibility Checklist :
  • Document reaction conditions in detail (time, temperature, equipment).
  • Include purity data (HPLC) and spectral copies in supplementary materials .

Q. How should researchers design comparative studies between this compound and its parent compound (methyl betulinate)?

  • Comparative Study Design :

  • Structural Modifications : Focus on acetyl group’s role in enhancing solubility (e.g., in DMSO vs. ethanol) or target binding .
  • Biological Assays : Parallel testing in identical assays (e.g., dose-response curves in malaria parasites) to quantify efficacy differences .
  • Data Presentation : Use tables to compare key metrics (e.g., IC₅₀, cytotoxicity) with statistical significance annotations .

Q. Data Management and Reporting Guidelines

Q. What metadata is essential for publishing this compound research?

  • Critical Metadata Fields :

  • Synthetic Protocols : Detailed reaction steps, purification methods, and yield calculations .
  • Analytical Data : IR/NMR peaks (δ/ppm), HPLC conditions (column type, mobile phase) .
  • Biological Assay Conditions : Cell lines, incubation times, and negative/positive controls .
    • Storage Recommendations : Label datasets with persistent identifiers (e.g., DOI) and adhere to discipline-specific metadata standards (e.g., ISA-Tab for pharmacology) .

Q. Literature Review and Knowledge Gaps

Q. How can researchers identify understudied applications of this compound?

  • Literature Mining Strategies :

  • Use SciFinder to map citation networks linking methyl betulinate derivatives to recent cancer or infectious disease studies .
  • Filter for "structure-activity relationship (SAR)" studies to pinpoint unexplored functional group modifications .
    • Gap Analysis : Limited data exists on pharmacokinetics (e.g., bioavailability, metabolic pathways), warranting in vivo models .

Properties

CAS No.

4356-30-3

Molecular Formula

C33H52O4

Molecular Weight

512.8 g/mol

IUPAC Name

methyl (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate

InChI

InChI=1S/C33H52O4/c1-20(2)22-12-17-33(28(35)36-9)19-18-31(7)23(27(22)33)10-11-25-30(6)15-14-26(37-21(3)34)29(4,5)24(30)13-16-32(25,31)8/h22-27H,1,10-19H2,2-9H3/t22-,23+,24-,25+,26-,27+,30-,31+,32+,33-/m0/s1

InChI Key

FBSVHROTXUJUHS-ODLWIBRJSA-N

SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Methyl acetyl betulinate

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl acetyl betulinate
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